molecular formula C12H13O2PS B12536643 3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide CAS No. 688047-85-0

3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide

Cat. No.: B12536643
CAS No.: 688047-85-0
M. Wt: 252.27 g/mol
InChI Key: GURVHDOTQVMIPP-UHFFFAOYSA-N
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Description

3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide is a phosphorus-containing heterocyclic compound characterized by a five-membered phosphol ring fused with a sulfide group. Its structure includes a phenyl substituent at position 1, an ethoxy group at position 5, and a partially saturated 1,2-dihydro backbone. This compound belongs to a rare class of organophosphorus derivatives, where the phosphorus atom is integrated into a cyclic system.

Properties

CAS No.

688047-85-0

Molecular Formula

C12H13O2PS

Molecular Weight

252.27 g/mol

IUPAC Name

5-ethoxy-1-phenyl-1-sulfanylidene-2H-1λ5-phosphol-3-one

InChI

InChI=1S/C12H13O2PS/c1-2-14-12-8-10(13)9-15(12,16)11-6-4-3-5-7-11/h3-8H,2,9H2,1H3

InChI Key

GURVHDOTQVMIPP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)CP1(=S)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide typically involves the reaction of 5-ethoxy-1-phenyl-1,2-dihydro-3H-phosphol-3-one with sulfur-containing reagents. Common reagents used in the synthesis include elemental sulfur and disulfur dichloride. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pathways involved include the inhibition of specific enzymes and the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Derivatives ()

Compounds such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine share sulfur-containing heterocycles (thiophene rings) but differ in backbone structure and substituents. Key comparisons include:

  • Reactivity : Thiophene derivatives are aromatic and less reactive toward oxidation compared to the sulfide group in the target compound, which may oxidize to sulfone forms under ambient conditions.
  • The target compound’s ethoxy and phenyl groups may enhance lipophilicity, influencing membrane permeability in biological systems .

Pyrazole and Triazole Derivatives ()

Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl methanone () and 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one () feature nitrogen-rich heterocycles. Differences include:

  • Synthesis: Pyrazole derivatives in use malononitrile and elemental sulfur, suggesting shared reagents with the target compound’s synthesis (e.g., sulfur incorporation). However, phosphorus cyclization steps for phosphol rings are distinct.
  • Stability : Triazole derivatives () exhibit robust thermal stability due to aromaticity, whereas the phosphol ring’s partial saturation may reduce stability .

Sulfur-Containing Surrogates ()

The "lumping strategy" groups compounds with similar properties (e.g., sulfides, thioethers) into surrogate categories. For example:

  • Degradation Pathways : The target compound’s sulfide group may undergo oxidation or nucleophilic substitution akin to lumped sulfur-containing organics. This simplifies modeling but risks overlooking unique phosphorus-mediated reactivity .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Comparable Compounds

Compound Class Heteroatom Reactivity Trends Bioactivity Potential Stability
Phosphol-3-one sulfide P, S Moderate (sulfide oxidation) Underexplored Moderate (ring strain)
Thiophene derivatives S Low (aromatic stability) Pharmaceutical impurities High
Pyrazole/triazole N High (nucleophilic sites) Antimicrobial High

Research Implications and Gaps

  • Structural Uniqueness : The phosphorus-sulfur synergy in the target compound offers unexplored reactivity (e.g., catalytic or ligand-binding applications).
  • Analytical Challenges : USP methods for thiophene impurities () could be adapted for quantifying the target compound, but phosphorus-specific detection (e.g., ICP-MS) may be required .
  • Lumping Limitations : While lumping simplifies modeling (), the target compound’s phosphorus core necessitates distinct treatment in environmental or metabolic studies .

Biological Activity

3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide (CAS No. 688047-85-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C12H13O2PS
Molecular Weight 253.28 g/mol
IUPAC Name 5-Ethoxy-1,2-dihydro-1-phenyl-3H-phosphol-3-one, 1-sulfide
CAS Number 688047-85-0

Biological Activity

Research has indicated that compounds similar to 3H-phosphol-3-one exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that phospholane derivatives may possess antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : The presence of sulfur and phosphorus in the structure may contribute to antioxidant activity, potentially reducing oxidative stress in biological systems .

The biological activity of 3H-phosphol-3-one is hypothesized to involve several mechanisms:

  • Redox Reactions : The sulfur atom can participate in redox reactions, modulating oxidative stress levels within cells.
  • Enzyme Interaction : The compound may interact with various enzymes, influencing their activity and potentially leading to therapeutic effects.
  • Cell Membrane Interactions : Its phospholane structure suggests potential interactions with cell membranes, which could affect cell permeability and signaling pathways.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various phospholane derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Antioxidant Activity

In vitro assays have been conducted to assess the antioxidant potential of similar compounds. These studies indicate that the presence of ethoxy and sulfide groups enhances the compound's ability to scavenge free radicals, thereby providing a protective effect against oxidative damage .

Research Findings

Recent literature highlights several key findings regarding the biological activity of compounds related to 3H-phosphol-3-one:

  • Antimicrobial Studies : Various derivatives have shown promising results against resistant bacterial strains, suggesting potential for development as novel antimicrobial agents .
  • Therapeutic Applications : Investigations into the anti-inflammatory properties of related compounds indicate that they may be beneficial in treating conditions associated with chronic inflammation .
  • Synthesis and Characterization : Advanced synthetic methods have been developed for producing these compounds with high purity and yield, facilitating further biological testing .

Q & A

Q. What are the common synthetic routes for preparing 3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide?

  • Methodological Answer : A typical synthesis involves reacting phosphorus halides with precursor molecules under controlled conditions. For example, phenyl phosphorus halides (e.g., P,P-dichlorophenylphosphine) can be added to a solution of the starting material in dry toluene with triethylamine as a base. The reaction is stirred at 10°C for 30 minutes, followed by reflux (8–12 hours). Post-reaction, solids are filtered, washed, and crystallized from diluted ethanol .
  • Key Variables :
ReagentSolventTemperatureReaction TimeYield Optimization
P,P-dichlorophenylphosphineDry toluene10°C → Reflux8–12 hoursCrystallization purity critical

Q. How can the structure of this compound be elucidated using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Use 31^{31}P NMR to confirm phosphorus environment and 1^{1}H/13^{13}C NMR to verify substituents (e.g., ethoxy, phenyl).
  • X-ray Crystallography : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. Compute puckering amplitude (qq) and phase angle (ϕ\phi) from atomic coordinates to describe the phosphol ring’s conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula via exact mass matching.

Q. What analytical techniques are recommended for assessing purity and identifying impurities?

  • Methodological Answer :
  • HPLC-UV/MS : Use reverse-phase chromatography with a C18 column and gradient elution (e.g., acetonitrile/water) to separate impurities. Compare retention times with reference standards .
  • TLC : Monitor reaction progress using silica gel plates and phosphomolybdic acid staining.
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and S.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

  • Methodological Answer :
  • Temperature Control : Lower initial reaction temperatures (e.g., 10°C) reduce side reactions; gradual heating during reflux improves selectivity.
  • Solvent Screening : Test polar aprotic solvents (e.g., THF, DCM) to enhance solubility and reduce polymerization.
  • Catalyst Use : Explore Lewis acids (e.g., ZnCl2_2) to accelerate cyclization. Document byproduct profiles via LC-MS and adjust stoichiometry iteratively .

Q. What role does the sulfide group play in the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the sulfide. Compare with sulfone analogs to assess electronic effects on nucleophilic sites.
  • Reactivity Tests : React with oxidizing agents (e.g., H2_2O2_2) to form sulfones, monitoring changes in UV-Vis spectra or redox potentials .

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

  • Methodological Answer :
  • Multi-Method Validation : Cross-reference X-ray data (bond lengths/angles) with NMR-derived 3J^3J coupling constants. For puckering discrepancies, recalculate Cremer-Pople parameters using alternative software (e.g., Mercury vs. PLATON) .
  • Dynamic NMR : Probe ring flexibility via variable-temperature 1^{1}H NMR to detect conformational exchange broadening.

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer :
  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor via HPLC. Identify hydrolysis products (e.g., free thiols) using Ellman’s assay.
  • Storage Guidelines : Store under inert gas (Ar) at -20°C in amber vials. Avoid exposure to oxidizers or moisture to prevent sulfide oxidation .

Data Contradiction Analysis Table

Data Type Potential Source of Conflict Resolution Strategy Reference
HPLC vs. NMR impurity profilesColumn selectivity differencesUse orthogonal methods (HILIC vs. RP-HPLC) and spike with synthetic impurities
X-ray vs. DFT puckering parametersThermal motion in crystalsRefine crystallographic models with restraints; compare with gas-phase DFT geometries

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